3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine
Overview
Description
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused bicyclic structure
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues, a class to which this compound belongs, have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been found to exhibit anti-tb activity . The interaction of these compounds with their targets leads to a reduction in bacterial growth .
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues have been found to exhibit anti-tb activity, suggesting they may affect pathways related to bacterial growth and survival .
Result of Action
Imidazo[1,2-a]pyridine analogues have been found to exhibit anti-tb activity, suggesting they may inhibit bacterial growth and survival .
Preparation Methods
The synthesis of 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.
Wallach synthesis: This approach uses the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This involves the reaction of nitriles with amino acids.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions, forming bonds with other aromatic or heteroaromatic compounds.
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Comparison with Similar Compounds
3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound shares a similar fused bicyclic structure but lacks the bromine and trifluoromethyl groups.
Imidazo[1,2-a]pyridazine: Another related compound with a different nitrogen arrangement in the ring system.
Pyrimidine derivatives: Compounds like 2,4-diaminopyrimidine exhibit different substitution patterns and biological activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-4(7(9,10)11)13-6-12-2-1-3-14(5)6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXANBMLQWQHMLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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